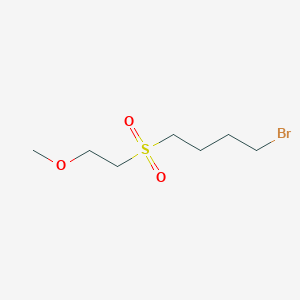
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane is a chemical compound with the molecular formula C7H15BrO3S and a molecular weight of 259.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a sulfonyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-4-((2-methoxyethyl)sulfonyl)butane typically involves the reaction of 1,4-dibromobutane with sodium methoxyethylsulfonate under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4)
Common reagents used in these reactions include sodium hydroxide (NaOH), ammonia (NH3), and lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((2-methoxyethyl)sulfonyl)butane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The methoxyethyl and sulfonyl groups can participate in oxidation and reduction reactions, respectively, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane can be compared with other similar compounds, such as:
1-Bromo-4-((2-hydroxyethyl)sulfonyl)butane: This compound has a hydroxyethyl group instead of a methoxyethyl group, which affects its reactivity and applications.
1-Bromo-4-((2-ethoxyethyl)sulfonyl)butane:
1-Bromo-4-((2-methoxyethyl)sulfonyl)pentane: This compound has an additional carbon atom in the backbone, which influences its physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Biological Activity
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane is a chemical compound that has garnered attention in pharmaceutical and biological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its bromoalkane structure and the presence of a sulfonyl group. The molecular formula is C₈H₁₈BrO₃S, and it possesses unique properties that contribute to its biological effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is crucial in regulating insulin signaling pathways .
- Cytotoxic Effects : Research indicates that derivatives of sulfonyl-containing compounds exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition (IC50 values in the low micromolar range) against HeLa cells .
Biological Activity Data Table
Case Study 1: Cytotoxicity in Cancer Cells
In a study evaluating the cytotoxic effects of sulfonyl derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of sulfonyl compounds, including this compound. The compound exhibited inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
Discussion
The biological activity of this compound underscores its potential therapeutic applications, particularly in oncology and infectious diseases. Its ability to inhibit specific enzymes and exert cytotoxic effects makes it a candidate for further development in drug discovery.
Properties
Molecular Formula |
C7H15BrO3S |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-bromo-4-(2-methoxyethylsulfonyl)butane |
InChI |
InChI=1S/C7H15BrO3S/c1-11-5-7-12(9,10)6-3-2-4-8/h2-7H2,1H3 |
InChI Key |
URMAUKARMPUZLV-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















